3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using appropriate reagents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.
Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H4ClF5O2S |
---|---|
Molecular Weight |
294.63 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
InChI Key |
IODKYNJAYBPHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
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